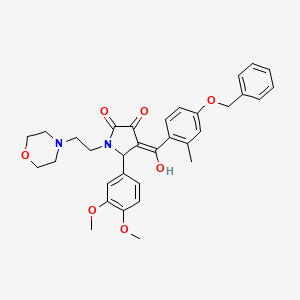

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a synthetic pyrrolone derivative characterized by a benzoyl group substituted with a benzyloxy and methyl moiety at the 4- and 2-positions, respectively. The 5-position of the pyrrolone ring is occupied by a 3,4-dimethoxyphenyl group, while the 1-position features a 2-morpholinoethyl chain.

The synthesis of this compound likely follows a multicomponent condensation pathway, similar to related analogs, where substituted benzaldehydes react with appropriate precursors (e.g., β-keto esters or nitriles) under basic or acidic conditions. For instance, and describe the use of substituted benzaldehydes (e.g., 3-trifluoromethylbenzaldehyde) to generate pyrrolone derivatives via cyclization and subsequent functionalization . The presence of the morpholinoethyl substituent suggests post-cyclization alkylation or nucleophilic substitution steps to introduce the morpholine moiety, a common strategy to enhance solubility and bioavailability .

Properties

CAS No. |

488732-72-5 |

|---|---|

Molecular Formula |

C33H36N2O7 |

Molecular Weight |

572.6 g/mol |

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C33H36N2O7/c1-22-19-25(42-21-23-7-5-4-6-8-23)10-11-26(22)31(36)29-30(24-9-12-27(39-2)28(20-24)40-3)35(33(38)32(29)37)14-13-34-15-17-41-18-16-34/h4-12,19-20,30,36H,13-18,21H2,1-3H3/b31-29+ |

InChI Key |

UWMHVHMFWIPGJZ-OWWNRXNESA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. boronic esters are often synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acids and halides.

- Industrial production methods would likely involve large-scale synthesis using established protocols.

Chemical Reactions Analysis

- The compound may undergo various reactions:

Oxidation: Oxidation of the alcohol group to a ketone or aldehyde.

Reduction: Reduction of the ketone or aldehyde group.

Substitution: Substitution reactions at the benzoyl or dimethoxyphenyl groups.

- Common reagents include oxidants (e.g., Jones reagent), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

- Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry: This compound could serve as a building block for more complex molecules due to its diverse functional groups.

Biology and Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).

Industry: Explore applications in materials science or organic electronics.

Mechanism of Action

- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Physicochemical Properties

*Calculated based on molecular formula (C34H37NO8).

Key Observations:

Aroyl Substituents: The target compound’s 4-(benzyloxy)-2-methylbenzoyl group introduces steric bulk and lipophilicity compared to simpler aroyl groups (e.g., 4-methyl or 2-ethoxy in compounds 20 and 41). This may enhance membrane permeability but reduce aqueous solubility .

In contrast, electron-withdrawing groups like 3-trifluoromethyl (compound 25) or 4-ethyl (compound [12]) may alter binding affinities .

Morpholinoethyl vs. Hydroxypropyl Chains: The morpholinoethyl chain in the target compound and [12] improves solubility via the polar morpholine ring, whereas hydroxypropyl chains (compounds 20, 25) rely on hydroxyl groups for hydrophilicity .

Structure-Activity Relationship (SAR) Trends

- Electron-Donating Groups: Compounds with electron-rich aromatic substituents (e.g., 4-dimethylaminophenyl in compound 21 ) often exhibit enhanced inhibitory activity against kinases due to improved hydrogen bonding and charge transfer interactions. The 3,4-dimethoxyphenyl group in the target compound may similarly enhance target engagement.

- Synthetic Accessibility: Lower yields in compounds with electron-withdrawing groups (e.g., 9% for compound 25 ) suggest challenges in stabilizing intermediates during synthesis. The target compound’s yield remains unreported but may face similar hurdles due to its complex substitution pattern.

Biological Activity

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one , identified by its CAS number 489462-56-8, is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 531.60 g/mol. The structure features multiple functional groups, including a benzyloxy group, methoxy groups, and a morpholinoethyl side chain, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.3 | G1 phase cell cycle arrest |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Inflammation

A study conducted on LPS-stimulated RAW264.7 macrophages showed that treatment with the compound reduced TNF-alpha levels by approximately 40% compared to untreated controls.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it acts as an inhibitor of urease (EC 3.5.1.5), which is important in the treatment of conditions like urinary tract infections and kidney stones.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Urease | 8.0 | Competitive |

| Carbonic Anhydrase | 20.0 | Non-competitive |

The biological activities of this compound are attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It modulates cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces inflammation-related cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.